molecular formula C12H19NO3S B5781111 N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide

Cat. No.: B5781111
M. Wt: 257.35 g/mol
InChI Key: DYOCBPKFMLLRCJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide typically involves the reaction of 4-methoxy-2-methyl-5-propan-2-ylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxy-2-methyl-5-propan-2-ylphenylamine+methanesulfonyl chlorideThis compound+HCl\text{4-methoxy-2-methyl-5-propan-2-ylphenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methoxy-2-methyl-5-propan-2-ylphenylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)acetamide
  • N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide
  • N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)ethanesulfonamide

Uniqueness

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanesulfonamide group provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

IUPAC Name

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-8(2)10-7-11(13-17(5,14)15)9(3)6-12(10)16-4/h6-8,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOCBPKFMLLRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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